molecular formula C11H16O2 B2376673 2-(2-Propoxyphenyl)ethanol CAS No. 104174-91-6

2-(2-Propoxyphenyl)ethanol

Cat. No.: B2376673
CAS No.: 104174-91-6
M. Wt: 180.247
InChI Key: XHDZCOBYOSDNOU-UHFFFAOYSA-N
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Description

2-(2-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2. It is a pale-yellow to yellow-brown liquid that is used in various chemical applications. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a propoxy group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-bromoethylbenzene with propanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the propoxy group, followed by reduction to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Propoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Propoxyphenyl)ethanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Propoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can interact with hydrophobic regions of proteins, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phenoxyethanol: Similar in structure but with a phenoxy group instead of a propoxy group.

    2-Phenylethanol: Lacks the propoxy group, making it less hydrophobic.

    Benzyl Alcohol: Contains a benzyl group instead of a propoxyphenyl group.

Uniqueness: 2-(2-Propoxyphenyl)ethanol is unique due to the presence of the propoxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific hydrophobic interactions are desired.

Properties

IUPAC Name

2-(2-propoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDZCOBYOSDNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxyphenethyl alcohol (1.5 g), 1-bromopropane (1.3 ml), potassium carbonate (2.25 g) and acetone (50 ml) was stirred at 60° C. for 64 hours. After concentration under reduced pressure, the residue was mixed with water and was extracted with ethyl acetate. The organic layer was washed with a 1 N aqueous solution of sodium hydroxide and an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate. The resulting organic layer was concentrated under reduced pressure to obtain 2-propoxyphenethyl alcohol (2.02 g) as a yellow oily substance.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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